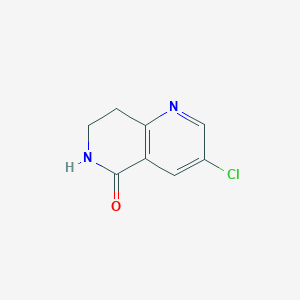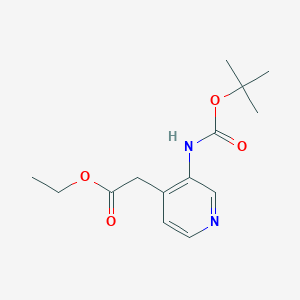
2-Chloro-4-methyl-6-nitroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-6-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-nitroquinazoline typically involves the nitration of 2-Chloro-4-methylquinazoline. The process begins with the chlorination of 4-methylquinazoline to introduce the chlorine atom at the 2-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions: 2-Chloro-4-methyl-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Amination: 2-Amino-4-methyl-6-nitroquinazoline.
Oxidation: 2-Chloro-4-carboxy-6-nitroquinazoline.
科学的研究の応用
2-Chloro-4-methyl-6-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.
Agrochemicals: Employed in the development of herbicides and pesticides.
作用機序
The mechanism of action of 2-Chloro-4-methyl-6-nitroquinazoline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to nucleophilic sites on proteins, leading to enzyme inhibition. The chlorine atom can participate in halogen bonding, enhancing the binding affinity to specific molecular targets .
類似化合物との比較
- 2-Chloro-4-methylquinazoline
- 4-Methyl-6-nitroquinazoline
- 2-Chloro-6-nitroquinazoline
Comparison: 2-Chloro-4-methyl-6-nitroquinazoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloro-4-methylquinazoline, the nitro group enhances its potential as an antimicrobial agent. In contrast to 4-Methyl-6-nitroquinazoline, the chlorine atom provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C9H6ClN3O2 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC名 |
2-chloro-4-methyl-6-nitroquinazoline |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-7-4-6(13(14)15)2-3-8(7)12-9(10)11-5/h2-4H,1H3 |
InChIキー |
XWLYSGAVACVFIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)



![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)
